Iminocyclophosphamide

Description

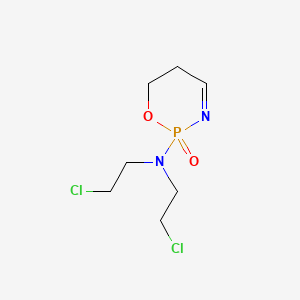

Structure

2D Structure

3D Structure

Properties

CAS No. |

84489-09-8 |

|---|---|

Molecular Formula |

C7H13Cl2N2O2P |

Molecular Weight |

259.07 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-oxo-5,6-dihydro-1,3,2λ5-oxazaphosphinin-2-amine |

InChI |

InChI=1S/C7H13Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h4H,1-3,5-7H2 |

InChI Key |

WCPGXZCOHAERPQ-UHFFFAOYSA-N |

SMILES |

C1COP(=O)(N=C1)N(CCCl)CCCl |

Canonical SMILES |

C1COP(=O)(N=C1)N(CCCl)CCCl |

Synonyms |

iminocyclophosphamide iminophosphamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Iminocyclophosphamide

Direct Observation and Characterization in Synthetic Environments

Direct observation of the highly reactive iminocyclophosphamide (5) has been a significant challenge due to its transient nature. However, researchers have successfully characterized it in specific synthetic environments. nih.gov Multinuclear NMR spectroscopy has been a powerful tool in this endeavor. nih.govresearchgate.net In anhydrous deuterated dimethyl sulfoxide (B87167) (Me2SO-d6), the dehydration of 4-hydroxycyclophosphamide (B600793) (1) leads to the formation of this compound (5). nih.gov The identification of this compound was confirmed through ¹H, ¹³C, and ³¹P chemical shifts, as well as selective INEPT and two-dimensional NMR correlation experiments. nih.govresearchgate.net

The concentration of this compound was found to be temperature-dependent, with higher temperatures favoring its formation in a reversible equilibrium with 4-hydroxycyclophosphamide (1) and aldophosphamide (B1666838) (2). nih.gov The addition of even small quantities of water to the Me2SO-d6 solution resulted in the immediate disappearance of the NMR signals corresponding to this compound, highlighting its high reactivity towards nucleophiles. fupress.net

To facilitate the study of this unstable intermediate, a stable analog, 4-hydroxy-5,5-dimethylcyclophosphamide (6), was synthesized. nih.govfupress.net In anhydrous Me2SO-d6, this analog was observed to be in equilibrium with α,α-dimethylaldophosphamide (7) and 5,5-dimethylthis compound (8). nih.gov The detailed spectroscopic data obtained from this more stable analog provided a benchmark for the identification and characterization of the parent this compound. fupress.net

Fast atom bombardment mass spectrometry has also been employed to identify this compound as a product generated from the analysis of cyclophosphamide (B585) derivatives substituted at the 4-position with various leaving groups. nih.gov

Chemical Generation from Precursor Compounds

This compound can be chemically generated from several precursor compounds, enabling its study without the need for enzymatic systems. One common precursor is 4-hydroperoxycyclophosphamide. nih.gov The base-catalyzed hydrolysis of cis-4-hydroperoxycyclophosphamide (5) has been shown to produce this compound as a transient intermediate. lookchem.com This reaction is catalyzed by hydroxide (B78521) ions and Tris free base. lookchem.com

Another method involves the treatment of 4-alkylthio-substituted cyclophosphamide derivatives, such as cis-4-(propylthio)cyclophosphamide (cis-7), with a base in anhydrous Me2SO-d6. nih.govresearchgate.net This treatment leads to the expulsion of the thiol group and the formation of this compound. nih.gov

This compound has also been generated from the metabolic activation of cyclophosphamide by a cytochrome P-450 mono-oxygenase system immobilized on beaded Sepharose. nih.gov

Strategies for Derivatization and Analog Synthesis

The high reactivity of this compound necessitates strategies for its derivatization and the synthesis of more stable analogs to facilitate its study. beilstein-journals.orgtestbook.com

Trapping Reactive Intermediates

Due to its electrophilic nature, this compound is susceptible to attack by nucleophiles. nih.gov This reactivity has been exploited to "trap" the intermediate, confirming its formation and allowing for the characterization of the resulting stable adducts. csbsju.edu A common trapping agent is hydrogen cyanide (cyanide ion), which reacts with this compound to form 4-cyanocyclophosphamide. nih.gov This product has been identified by comparing its chromatographic and mass-spectral properties with a synthetically prepared standard. nih.gov

Thiols, such as 1-propanethiol, can also be used to trap this compound. nih.gov Furthermore, intracellular glutathione (B108866) can conjugate with this compound to produce 4-glutathionylcyclophosphamide. researchgate.netuantwerpen.be

Introduction of Modifying Groups for Stability and Detection

To overcome the inherent instability of this compound, researchers have synthesized analogs with modifying groups. The synthesis of 4-hydroxy-5,5-dimethylcyclophosphamide (6) is a prime example. nih.govfupress.net The gem-dimethyl group at the 5-position sterically hinders fragmentation, allowing for the direct observation of the corresponding imine, 5,5-dimethylthis compound (8), by NMR. nih.gov

Derivatization is also crucial for analytical detection. For instance, in the quantification of 4-hydroxycyclophosphamide, a precursor to this compound, derivatization with agents like semicarbazide (B1199961) is employed to stabilize the molecule for analysis by techniques such as UPLC-MS/MS. nih.gov Other derivatizing agents used for related metabolites include dansyl hydrazine, phenylhydrazine, and hydroxylamine (B1172632). uantwerpen.be

Preparation of Isotopic Derivatives for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. bohrium.comsymeres.comnumberanalytics.comnih.govresearchgate.net The synthesis of isotopically labeled derivatives of cyclophosphamide and its metabolites allows for tracing the metabolic pathways and understanding the kinetics of the reactions. symeres.com For example, reduction of 4-hydroperoxycyclophosphamide with sodium borodeuteride has been used to characterize this compound. nih.gov The use of deuterium-labeled internal standards, such as 4-hydroxycyclophosphamide-d4, is a standard practice in bioanalytical methods to ensure accurate quantification. uantwerpen.benih.gov

Stereochemical Considerations in this compound Synthesis

The synthesis of cyclophosphamide and its derivatives, including the formation of this compound, involves significant stereochemical considerations. researchgate.netwikipedia.orgyoutube.comyoutube.com Cyclophosphamide itself has a chiral phosphorus center, and its enantiomers can exhibit different biological activities. fupress.net

The precursors to this compound, such as 4-hydroxycyclophosphamide, exist as cis and trans diastereomers. nih.gov The interconversion between these diastereomers and their equilibrium with the open-ring tautomer, aldophosphamide, and the subsequent formation of this compound, are all subject to stereochemical control. For instance, base treatment of cis-4-(propylthio)cyclophosphamide (cis-7) establishes a rapid equilibrium with its trans isomer via the this compound intermediate. nih.govresearchgate.net The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the products.

Molecular and Cellular Mechanisms of Action

Iminocyclophosphamide as an Intermediate in Prodrug Bioactivation

The transformation of the parent compound, cyclophosphamide (B585), into its pharmacologically active form is a multi-step process heavily reliant on metabolic enzymes. This compound emerges as a chemically reactive metabolite within this pathway. nih.gov

The bioactivation of cyclophosphamide is initiated predominantly in the liver by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org These enzymes catalyze the oxidation of the prodrug, a process known as 4-hydroxylation, to produce 4-hydroxycyclophosphamide (B600793). dovepress.comnih.gov this compound is recognized as a key intermediate in this hydroxylation reaction. dovepress.comnih.gov Several CYP isozymes are involved in this critical activation step, with varying degrees of contribution. dovepress.compharmgkb.org The primary enzyme responsible for this conversion is CYP2B6, though others such as CYP2A6, CYP2C9, CYP2C18, CYP2C19, CYP3A4, and CYP3A5 also participate. dovepress.compharmgkb.orgresearchgate.net The involvement of this diverse set of enzymes can lead to inter-individual variability in the rate and extent of cyclophosphamide activation. researchgate.netnih.gov

Table 1: Cytochrome P450 Isozymes Involved in Cyclophosphamide Bioactivation

| Enzyme Family | Specific Isozyme | Primary Role in Metabolism |

| CYP2 | CYP2B6 | Provides the greatest activity in 4-hydroxylation. dovepress.compharmgkb.org |

| CYP2A6 | Contributes to bioactivation. dovepress.compharmgkb.org | |

| CYP2C9 | Contributes to bioactivation. dovepress.compharmgkb.org | |

| CYP2C18 | Contributes to bioactivation. dovepress.com | |

| CYP2C19 | Contributes to bioactivation. dovepress.compharmgkb.org | |

| CYP3 | CYP3A4 | Contributes to 4-hydroxylation and also to a minor detoxification pathway. dovepress.compharmgkb.org |

| CYP3A5 | Contributes to bioactivation. dovepress.com |

Following its enzymatic formation, 4-hydroxycyclophosphamide does not remain static. It exists in a dynamic equilibrium with its tautomeric forms, which include the open-ring aldehyde, aldophosphamide (B1666838), and the this compound intermediate. dovepress.comnih.govpharmgkb.orgnih.govtaylorandfrancis.com This equilibrium is crucial, as it allows the metabolites to diffuse from the liver, where they are primarily generated, into the systemic circulation and subsequently enter target cells. pharmgkb.org The interconversion between the cyclic 4-hydroxycyclophosphamide/iminocyclophosphamide forms and the linear aldophosphamide is a spontaneous chemical process. dovepress.comnih.gov

Formation via Enzymatic Pathways (e.g., Cytochrome P450 Mono-oxygenases)

Subsequent Chemical Transformations and Reactive Species Generation

The tautomeric form, aldophosphamide, is the direct precursor to the therapeutically active and toxic species. pharmgkb.orgtaylorandfrancis.com Once inside cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. dovepress.comnih.gov This chemical decomposition results in the cleavage of the molecule, yielding two distinct products:

Phosphoramide (B1221513) mustard : This is widely considered the principal DNA alkylating agent and the ultimate cytotoxic metabolite responsible for the therapeutic effect. pharmgkb.orgnih.govtaylorandfrancis.com

Acrolein : A highly reactive and toxic aldehyde byproduct. dovepress.compharmgkb.orgnih.gov

While phosphoramide mustard executes the desired anti-cancer action, acrolein contributes significantly to some of the toxic side effects associated with the parent drug. pharmgkb.orgplos.org

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

The primary mechanism of cytotoxicity stems from the interaction of phosphoramide mustard with cellular DNA. pharmgkb.orgwikipedia.org As a bifunctional alkylating agent, phosphoramide mustard covalently binds to the nucleophilic sites on DNA bases. This interaction can lead to the formation of both intra-strand and inter-strand crosslinks. researchgate.net These crosslinks physically obstruct the DNA double helix, preventing its separation and thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately triggering cell death. researchgate.netwikipedia.org

While the direct target is DNA, this damage subsequently involves a host of proteins. wikipedia.orgnih.gov The cellular machinery for DNA damage recognition and repair, which includes a complex array of enzymes and structural proteins, is activated in response to the alkylation damage. wikipedia.org If the damage is too extensive to be repaired, this protein-mediated response will initiate apoptotic pathways, leading to programmed cell death.

Induction of Cellular Responses in Experimental Models

The introduction of cyclophosphamide's reactive metabolites into cellular systems triggers a cascade of responses beyond the initial DNA damage. These responses are a consequence of the cell's attempt to manage the chemical assault and the resulting molecular damage.

The metabolic activation of cyclophosphamide and the generation of its byproducts, particularly acrolein, are associated with the induction of oxidative stress. plos.orgmdpi.com Oxidative stress is a state of redox imbalance characterized by an excessive amount of reactive oxygen species (ROS) relative to the cell's antioxidant capacity. nih.govmdpi.com In experimental models, the metabolites of cyclophosphamide have been shown to increase the levels of free oxygen radicals. plos.org This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, further contributing to cytotoxicity. mdpi.comnih.govresearchgate.net The induction of oxidative stress is considered a key mechanism contributing to some of the organ toxicities observed in preclinical models. plos.org Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, can be particularly vulnerable to further ROS induction by such agents. nih.govnih.gov

Apoptotic Signaling Cascades

The cytotoxic effects of this compound's parent compound, cyclophosphamide, are executed through the induction of programmed cell death, or apoptosis. The activation of apoptotic signaling cascades is a direct consequence of the DNA damage inflicted by its ultimate active metabolite, phosphoramide mustard. apexbt.comdovepress.compatsnap.com This metabolite functions as a potent alkylating agent, forming covalent cross-links within and between DNA strands. apexbt.comdovepress.com This extensive DNA damage serves as a primary trigger, initiating a cascade of molecular events that culminate in cell death. apexbt.comuantwerpen.be

The principal mechanism of apoptosis induction is the intrinsic, or mitochondrial, pathway. uantwerpen.benih.gov The process is often initiated by the cellular stress caused by DNA damage, leading to the overproduction of reactive oxygen species (ROS). nih.gov This oxidative stress is a critical event that compromises mitochondrial integrity, resulting in mitochondrial outer membrane permeabilization (MOMP). nih.gov

The permeabilization of the mitochondrial membrane allows for the release of key pro-apoptotic factors into the cytoplasm, most notably cytochrome c. xiahepublishing.comnih.gov In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. This structure recruits and activates the initiator caspase, caspase-9. uantwerpen.be Activated caspase-9 then triggers a downstream caspase cascade, leading to the activation of effector caspases, primarily caspase-3 and caspase-7. xiahepublishing.comnih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. apexbt.com

The entire process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic and pro-apoptotic members. mdpi.com Exposure to cyclophosphamide's active metabolites shifts the balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax and Bak. xiahepublishing.comfrontiersin.org This shift is crucial for promoting mitochondrial dysfunction and committing the cell to apoptosis. mdpi.com

Table 1: Key Proteins in this compound-Relevant Apoptotic Signaling

| Protein Family | Key Proteins | Function in Apoptosis Induction |

|---|---|---|

| Bcl-2 Family | Bax, Bak | Pro-apoptotic; promote mitochondrial outer membrane permeabilization. xiahepublishing.commdpi.comfrontiersin.org |

| Bcl-2, Bcl-xL | Anti-apoptotic; inhibit Bax/Bak and prevent mitochondrial permeabilization. xiahepublishing.comfrontiersin.org | |

| Caspases | Caspase-9 | Initiator caspase; activated by the apoptosome. uantwerpen.be |

| Caspase-3, Caspase-7 | Effector caspases; cleave cellular substrates to execute apoptosis. xiahepublishing.comnih.gov | |

| Other Factors | Cytochrome c | Released from mitochondria; essential for apoptosome formation. xiahepublishing.comnih.gov |

| PARP | Substrate for effector caspases; cleavage is a marker of apoptosis. apexbt.com |

Enzyme-Mediated Prodrug Activation Concepts Relevant to this compound

This compound is a transient intermediate metabolite formed during the bioactivation of the prodrug cyclophosphamide. dovepress.comuantwerpen.benih.gov The conversion of the inert parent drug into its cytotoxic form is a multi-step process that is critically dependent on enzymatic activity, primarily occurring in the liver. pharmgkb.orghres.ca The initial and rate-limiting step is the 4-hydroxylation of cyclophosphamide to produce 4-hydroxycyclophosphamide (4-OHCP), a reaction catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system. patsnap.comresearchgate.net The 4-OHCP metabolite exists in equilibrium with its ring-opened tautomer, aldophosphamide. pharmgkb.orgresearchgate.net It is from 4-OHCP that this compound can be formed through a reversible dehydration reaction. uantwerpen.be Subsequently, aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield the two final products: phosphoramide mustard, the therapeutically active DNA alkylating agent, and acrolein, a toxic byproduct. pharmgkb.orgresearchgate.netplos.org

Tumor Microenvironment-Specific Activation

While cyclophosphamide activation is predominantly a hepatic process, a key therapeutic concept involves achieving activation specifically within the tumor microenvironment (TME). aacrjournals.orgscivisionpub.com This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), seeks to overcome the limitation that most tumor cells have low intrinsic expression of the necessary CYP enzymes. aacrjournals.org The GDEPT approach involves delivering the gene for a highly active enzyme, such as CYP2B6, directly to cancer cells. scivisionpub.comnih.gov This would enable the localized conversion of systemically administered cyclophosphamide into its cytotoxic metabolites directly at the tumor site, thereby maximizing its anti-cancer effect while minimizing systemic toxicity. aacrjournals.orgmdpi.com

Furthermore, cyclophosphamide itself can beneficially modulate the TME. Studies have shown that it can promote the recruitment and activation of anti-tumor immune cells, particularly macrophages. tandfonline.comaacrjournals.orgsoton.ac.uk It can shift macrophages towards a pro-inflammatory, tumor-attacking phenotype and enhance their phagocytic capabilities. tandfonline.comaacrjournals.org Concurrently, low doses of cyclophosphamide can selectively deplete immunosuppressive cell populations within the TME, such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which otherwise hinder an effective anti-tumor immune response. patsnap.comoncotarget.com This remodeling of the TME can reverse tumor-induced immune tolerance and synergize with other treatments, including immunotherapy. tandfonline.comsoton.ac.uk

Table 2: Effects of Cyclophosphamide on the Tumor Microenvironment (TME)

| TME Component | Effect of Cyclophosphamide | Therapeutic Implication |

|---|---|---|

| Immune Cells | Depletes regulatory T-cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs). patsnap.comoncotarget.com | Reduces immunosuppression, enabling a more robust anti-tumor immune response. oncotarget.com |

| Recruits and activates macrophages, promoting a pro-inflammatory phenotype. tandfonline.comaacrjournals.org | Enhances tumor cell clearance via phagocytosis and augments immunotherapy. tandfonline.comaacrjournals.orgsoton.ac.uk | |

| Cytokines | Induces tumor cells to secrete chemokines (e.g., CCL5) that attract macrophages. tandfonline.com | Increases infiltration of effector immune cells into the tumor. tandfonline.com |

| Enzyme Expression | GDEPT aims to introduce CYP450 enzymes into tumor cells. aacrjournals.orgscivisionpub.com | Enables localized, high-concentration activation of the prodrug within the tumor. aacrjournals.org |

Enzymatic Control of Activation

The activation of cyclophosphamide is under strict enzymatic control, which dictates its therapeutic efficacy and toxicity profile. The primary control point is the initial 4-hydroxylation reaction, the efficiency of which is determined by the expression and activity of specific hepatic CYP450 isozymes. pharmgkb.orgmdpi.com

Primary Activating Enzymes : CYP2B6 is the principal enzyme responsible for the rate-limiting activation step of cyclophosphamide. dovepress.complos.orgmdpi.com Other isoforms, including CYP2C9, CYP3A4, CYP2A6, and CYP2C19, also contribute to a lesser extent. pharmgkb.orgresearchgate.net The catalytic activity of these CYP enzymes is dependent on the flavoenzyme Cytochrome P450 Oxidoreductase (POR), which donates the electrons required for the reaction, making POR expression another layer of control. plos.orgaacrjournals.org

Detoxification Enzymes : Competing with the activation pathway is a crucial detoxification route controlled by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1. pharmgkb.orgresearchgate.net These enzymes rapidly oxidize aldophosphamide to the inactive and non-toxic metabolite carboxyphosphamide (B29615). pharmgkb.org High levels of ALDH activity in tumor cells are a known mechanism of resistance, as the enzyme can neutralize the active intermediate before it can generate the cytotoxic phosphoramide mustard. pharmgkb.orgresearchgate.net

Side-Chain Oxidation : A minor pathway, primarily mediated by CYP3A4, involves the N-dechloroethylation of cyclophosphamide. pharmgkb.org This is an inactivation pathway that produces the neurotoxic byproduct chloroacetaldehyde (B151913) and does not lead to the formation of the therapeutically active phosphoramide mustard. pharmgkb.orgplos.org

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Dynamics in Experimental Systems

The absorption and distribution of a drug are fundamental processes that determine its concentration at the target site and, consequently, its therapeutic effect and potential toxicity. nih.gov For a compound like iminocyclophosphamide, which is a reactive metabolite of cyclophosphamide (B585), understanding its movement within biological systems is crucial. nih.gov Experimental models, including in vitro cell cultures (like Caco-2 cells), in situ intestinal perfusion in rats, and in vivo animal models, are commonly employed to study these dynamics. nih.gov These models help to predict how the compound will be absorbed from the site of administration and distributed throughout the body's tissues and organs. nih.govnih.gov The physicochemical properties of the drug, such as its polarity and size, as well as physiological factors within the experimental system, play a significant role in its absorption and distribution. nih.gov

The distribution of a xenobiotic and its metabolites can be tracked using techniques like untargeted metabolomics, which allows for the simultaneous measurement of the parent compound and its biotransformation products in various biological matrices. nih.gov This approach can provide detailed insights into where the compound and its metabolites accumulate, which is essential for understanding both its efficacy and potential for toxicity. nih.gov For instance, the distribution of metabolites can reveal whether they are confined to the plasma or penetrate tissues, including the target organ or sites of toxicity. nih.gov

Metabolic Fate and Biotransformation Pathways

The metabolic fate of a xenobiotic refers to the chemical transformations it undergoes within a living organism. These biotransformation reactions, often categorized into Phase I and Phase II metabolism, generally aim to convert lipophilic (fat-soluble) compounds into more polar (water-soluble) products that can be more easily excreted from the body. drughunter.com this compound is itself a key metabolite in the biotransformation of cyclophosphamide. nih.gov

The biotransformation of cyclophosphamide to this compound is a critical activation step. nih.gov This process is followed by further metabolic reactions. For example, this compound can be conjugated with glutathione (B108866) (GSH), a process that can be catalyzed by glutathione S-transferases (GSTs). researchgate.net Another significant pathway involves the formation of a hemithioacetal from aldophosphamide (B1666838), which can then cyclize to form 4-thiocyclophosphamide. researchgate.net The ultimate alkylating and cytotoxic species derived from cyclophosphamide is phosphoramide (B1221513) mustard. researchgate.net Untargeted metabolomics can be a powerful tool to discover and map out these complex biotransformation pathways. nih.gov

Enzymatic Contributions to Metabolism

The metabolism of cyclophosphamide, leading to the formation of this compound, is primarily mediated by the cytochrome P-450 (CYP) mono-oxygenase system. nih.govmdpi.com Specifically, several CYP isoenzymes are involved, with CYP2B6 and CYP3A4 being major contributors to this activation step. umc.edu.dz Other isoforms like CYP2C9, CYP2C19, and CYP3A5 also play a role. umc.edu.dz These enzymes are part of Phase I metabolism and introduce or expose functional groups on the parent molecule. mdpi.com

Following the formation of this compound and its tautomer aldophosphamide, Phase II enzymes can be involved in their further metabolism. Glutathione S-transferases (GSTs), for example, catalyze the conjugation of these metabolites with glutathione. researchgate.net Specifically, GST A1-1 has been shown to be particularly effective in catalyzing the reaction of the aziridinium (B1262131) ion of phosphoramide mustard (a downstream metabolite) with glutathione. researchgate.net The activity of these enzymes can significantly influence the detoxification and elimination of cyclophosphamide metabolites. researchgate.net

Identification of Key Metabolites

The metabolism of cyclophosphamide results in the formation of several key metabolites, with this compound being a crucial intermediate. nih.gov this compound exists in equilibrium with its open-ring tautomer, aldophosphamide. researchgate.net

Key metabolites identified in preclinical studies include:

4-Hydroxycyclophosphamide (B600793): The initial product of CYP-mediated oxidation of cyclophosphamide and the precursor to both aldophosphamide and this compound. researchgate.net

Aldophosphamide: An open-ring tautomer of 4-hydroxycyclophosphamide which is a key intermediate leading to the formation of the ultimate cytotoxic agent. researchgate.net

Phosphoramide Mustard: Considered the ultimate alkylating and biologically active metabolite responsible for the cytotoxic effects. researchgate.netnih.gov

Acrolein: A byproduct of the conversion of aldophosphamide to phosphoramide mustard, known for its toxicity. nih.gov

4-Ketocyclophosphamide (B195324): An inactive metabolite formed by the oxidation of 4-hydroxycyclophosphamide.

Carboxyphosphamide (B29615): Another inactive metabolite resulting from the oxidation of aldophosphamide.

4-Glutathionyl-cyclophosphamide (4-GSCP): Formed by the conjugation of 4-hydroxycyclophosphamide with glutathione, a reaction catalyzed by various GST isoenzymes. researchgate.net

Monochloromonoglutathionylphosphoramide mustard: A product of the conjugation of phosphoramide mustard with glutathione, catalyzed specifically by GST A1-1. researchgate.net

Table 1: Key Metabolites of this compound Precursors and Derivatives

| Metabolite | Precursor | Role/Significance |

|---|---|---|

| 4-Hydroxycyclophosphamide | Cyclophosphamide | Initial activated metabolite |

| Aldophosphamide | 4-Hydroxycyclophosphamide | Key intermediate |

| This compound | 4-Hydroxycyclophosphamide | Reactive intermediate |

| Phosphoramide Mustard | Aldophosphamide | Ultimate alkylating agent |

| Acrolein | Aldophosphamide | Toxic byproduct |

| 4-Ketocyclophosphamide | 4-Hydroxycyclophosphamide | Inactive metabolite |

| Carboxyphosphamide | Aldophosphamide | Inactive metabolite |

| 4-Glutathionyl-cyclophosphamide | 4-Hydroxycyclophosphamide | Detoxification product |

| Monochloromonoglutathionylphosphoramide mustard | Phosphoramide Mustard | Detoxification product |

Elimination Kinetics in Non-Human Biological Systems

Elimination kinetics describe the rate at which a drug is removed from the body. youtube.com This can follow first-order kinetics, where a constant fraction of the drug is eliminated per unit of time, or zero-order kinetics, where a constant amount of the drug is eliminated per unit of time, often due to saturation of elimination processes. derangedphysiology.comunil.ch Most drugs at therapeutic concentrations follow first-order elimination. unil.ch

In preclinical studies, the elimination of this compound and its related metabolites would be assessed by measuring their concentrations in plasma, urine, and feces over time in animal models. nih.gov The rate of elimination is a critical factor in determining the duration of action and potential for accumulation of the drug and its metabolites. youtube.com The elimination of these compounds is a combination of metabolism (primarily in the liver) and excretion (primarily by the kidneys). youtube.com The specific kinetics (first-order, zero-order, or non-linear) would depend on the concentration of the compound and the capacity of the metabolic enzymes and transporters involved in its clearance. derangedphysiology.comauckland.ac.nz

Species-Specific Metabolic Differences in Preclinical Models

Significant differences in drug metabolism can exist between different animal species and humans, which can impact the translation of preclinical findings to the clinic. bioivt.comnih.gov These differences can be both quantitative (the amount of a metabolite formed) and qualitative (the types of metabolites formed). mdpi.com Such variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s and glutathione S-transferases, among species. nih.gov

For a drug like cyclophosphamide, where metabolism is essential for its activity, species-specific differences in the enzymes that produce this compound and its downstream metabolites can lead to different efficacy and toxicity profiles in preclinical models. nih.gov For example, the balance between the activation pathway leading to phosphoramide mustard and detoxification pathways can vary between species. nih.gov Mouse models, for instance, have been used to compare the metabolism of cyclophosphamide and its isomer ifosfamide (B1674421), revealing differences in the extent of side-chain dealkylation. nih.gov Understanding these species-specific metabolic pathways is crucial for selecting the most appropriate animal model for nonclinical toxicology studies. bioivt.com

Factors Influencing this compound Metabolism in Research Models

Several factors can influence the metabolism of this compound and its parent compound, cyclophosphamide, in research models. These factors can be broadly categorized as genetic, physiological, and environmental.

Genetic Factors: Polymorphisms in the genes encoding drug-metabolizing enzymes, such as CYP2B6, CYP3A4, and GSTs, can lead to significant inter-individual and inter-species differences in metabolism. nih.govnih.gov

Enzyme Induction and Inhibition: Co-administration of other drugs or exposure to certain environmental compounds can induce or inhibit the activity of metabolizing enzymes. auckland.ac.nz Enzyme induction can lead to faster metabolism and potentially altered metabolite profiles, while inhibition can slow down metabolism.

Physiological Factors: Age, sex, and disease state can all influence drug metabolism. nih.govmdpi.com For example, liver or kidney impairment can significantly affect the clearance of drugs and their metabolites. youtube.com

Substrate Concentration: At high concentrations, the enzymes responsible for metabolism can become saturated, leading to a shift from first-order to zero-order kinetics, a phenomenon known as non-linear kinetics. derangedphysiology.comauckland.ac.nz This can result in a disproportionate increase in drug exposure with an increase in dose.

Cellular Environment: The availability of co-factors, such as NADPH for CYP enzymes and glutathione for GSTs, is essential for metabolic reactions to occur. researchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

Iminocyclophosphamide is a chemically reactive metabolite of cyclophosphamide (B585), and its structure is central to its biological role. nih.gov The defining feature of this compound is the endocyclic C=N double bond within the oxazaphosphorine ring, which is conjugated with the phosphoryl (P=O) group. This imine moiety makes the compound highly unstable and reactive. fupress.net The biological activity of cyclophosphamide is mediated through its active metabolites, and this compound is a key intermediate in the metabolic pathway that leads to the ultimate alkylating agent, phosphoramide (B1221513) mustard. nih.gov

The inherent reactivity of the C=N-P=O system makes this compound difficult to isolate and study directly. fupress.net Its existence was initially inferred and later confirmed by trapping experiments. For instance, the reactive imine can be trapped by the addition of hydrogen cyanide, which results in the formation of a more stable 4-cyanocyclophosphamide adduct. nih.gov This reactivity is a crucial structural determinant; in an aqueous biological environment, the imine is susceptible to rapid reactions with nucleophiles. fupress.net Any formation of this compound in vivo is expected to lead to immediate conjugation with biological nucleophiles, a key step in its mechanism of action and detoxification. fupress.netumc.edu.dz The orientation of the nitrogen mustard group, which is retained in the this compound structure, is also a critical factor that directly influences biological activity. scribd.com

Impact of Chemical Modifications on Reactivity and Metabolism

Chemical modifications to the cyclophosphamide structure have a significant impact on the formation, reactivity, and metabolism of the resulting this compound intermediate. These modifications serve as powerful tools to probe the compound's behavior.

One key modification strategy involves introducing substituents at the C5 position of the oxazaphosphorine ring. The synthesis of 4-hydroxy-5,5-dimethylcyclophosphamide was instrumental in allowing for the detection of its corresponding imine, 5,5-dimethyl imino-CP, by NMR spectroscopy in a non-nucleophilic solvent. fupress.net This modification stabilized the imine intermediate enough for its spectral characteristics to be identified, which then served as a benchmark to confirm the existence of the unmodified, and much more elusive, parent this compound. fupress.net

The introduction of these methyl groups at the C5 position alters the fragmentation pathways that would otherwise compete with the formation of the imine. This demonstrates that even small chemical changes can profoundly affect the metabolic fate and reactivity of the molecule. fupress.netscribd.com The table below summarizes the effect of such modifications.

| Modification | Compound | Impact on this compound Intermediate | Research Finding |

| None | This compound | Highly reactive and unstable; difficult to detect directly. fupress.net | Rapidly reacts with nucleophiles like water or biological molecules. fupress.net Its presence was confirmed by trapping with hydrogen cyanide. nih.gov |

| C5 Dimethylation | 5,5-dimethyl imino-CP | Increased stability, allowing for NMR detection. fupress.net | Served as a spectral benchmark to identify the parent this compound. fupress.net This modification controlled competing fragmentation pathways. fupress.net |

Analog Design and Synthetic Exploration for Research Tools

The transient nature of this compound has necessitated the design and synthesis of analogs to serve as research tools for studying its chemical and biological properties. scribd.comscribd.com The development of these analogs has been crucial for overcoming the challenges posed by the high reactivity of the parent imine.

A prime example is the synthesis of 5,5-disubstituted cyclophosphamide derivatives. As mentioned, 4-hydroxy-5,5-dimethylcyclophosphamide was synthesized specifically for NMR studies to optimize the conditions for forming and detecting an imino-oxazaphosphorine analog. fupress.net This approach successfully controlled for addition and fragmentation pathways that would otherwise prevent detection. fupress.net

Similarly, the use of isotopically labeled precursors, such as 4-¹³C-labeled cis-4-hydroperoxycyclophosphamide, has been employed to unambiguously assign NMR signals to cyclophosphamide metabolites, including those related to the this compound intermediate. fupress.net These synthetic tools provide clear, traceable pathways for metabolic studies.

The goals of synthesizing such analogs are multifaceted:

To stabilize reactive intermediates: Allowing for detailed structural and spectroscopic characterization. fupress.net

To probe metabolic pathways: By creating substrates that favor one metabolic route over another. fupress.net

To understand structure-activity relationships: By systematically modifying the structure and observing the resulting changes in biological activity. scribd.comscribd.com

The synthesis of these research tools often involves known synthetic methods to prepare precursors like cis-4-hydroperoxycyclophosphamide, which can then be converted to the desired metabolites for study. fupress.net

| Analog/Tool | Purpose in Research | Key Finding/Application |

| 5,5-dimethylcyclophosphamide | Stabilize the imine intermediate for detection. fupress.net | Enabled the first NMR detection of an this compound analog, providing a benchmark for the parent compound. fupress.net |

| Isotopically Labeled (¹³C) Cyclophosphamide | Trace metabolic pathways and identify metabolites unambiguously. fupress.net | Allowed for clear assignment of NMR signals to specific metabolites in the cyclophosphamide cascade. fupress.net |

| 4-Hydroperoxycyclophosphamide | Chemical precursor to generate this compound in vitro. nih.govfupress.net | Used to chemically generate this compound for characterization through trapping and reduction experiments. nih.gov |

These synthetic explorations are fundamental to building a comprehensive understanding of this compound's role in the broader context of cyclophosphamide's mechanism of action.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy has been fundamental in the direct observation and structural elucidation of iminocyclophosphamide, a feat complicated by the compound's instability in aqueous environments.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful and indispensable tool for the direct detection and structural confirmation of this compound in non-aqueous solvents. fupress.netnih.gov Researchers successfully utilized multinuclear NMR (¹H, ¹³C, and ³¹P) to characterize the imine, providing compelling structural information. fupress.netnih.gov

The identification of this compound was unequivocally established through a series of detailed NMR experiments. In one study, the dehydration of 4-hydroxycyclophosphamide (B600793) in anhydrous deuterated dimethyl sulfoxide (B87167) (Me₂SO-d₆) was monitored, leading to the direct observation of this compound. nih.gov The assignment of its structure was supported by specific chemical shift data and a selective Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) experiment, which confirmed the connectivity within the molecule. nih.gov To further solidify these findings, a stable analog, 5,5-dimethylthis compound, was synthesized and characterized, providing spectral benchmarks applicable to the parent imine. fupress.netnih.gov Its identification was based on ¹H, ¹³C, and ³¹P chemical shifts, along with two-dimensional NMR correlation experiments. nih.gov

NMR has also been crucial for studying the kinetics and equilibria involving this compound. Temperature-dependent NMR studies revealed that the equilibrium between 4-hydroxycyclophosphamide, its ring-opened tautomer aldophosphamide (B1666838), and this compound is reversible, with higher temperatures favoring the formation of aldophosphamide and this compound. nih.gov The addition of even small amounts of water to the Me₂SO-d₆ solution resulted in the immediate disappearance of the imine's NMR signals, highlighting its high reactivity toward nucleophiles. nih.gov In other experiments, ¹H NMR was used to identify this compound as an intermediate in the base-catalyzed elimination of 4-alkylthio-substituted cyclophosphamide (B585) derivatives. nih.gov These studies demonstrated a rapid equilibrium between the cis and trans isomers of the starting material via the imine intermediate. nih.gov

Table 1: Summary of NMR Spectroscopy Applications for this compound

| NMR Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| ¹H NMR | Identification and kinetic studies. | Identified as a product from base treatment of 4-alkylthio-substituted cyclophosphamide derivatives. Observed cis/trans equilibrium via the imine intermediate. | nih.gov |

| Multinuclear NMR (¹H, ¹³C, ³¹P) | Direct observation and characterization. | Observed the formation of this compound from 4-hydroxycyclophosphamide in anhydrous Me₂SO-d₆. Characterized a stable analog (5,5-dimethylthis compound) to provide spectral benchmarks. | fupress.netnih.gov |

| Selective INEPT | Structural confirmation. | Confirmed molecular connectivity and supported the structural assignment of this compound. | nih.gov |

| 2D-NMR Correlation | Structural elucidation. | Used for the unambiguous identification of the 5,5-dimethyl analog of this compound. | nih.gov |

| Temperature-Dependent NMR | Kinetic and equilibrium studies. | Demonstrated the reversible, temperature-dependent interconversion of 4-hydroxycyclophosphamide, aldophosphamide, and this compound. | nih.gov |

Mass spectrometry has been a key analytical tool for identifying this compound, often by trapping the highly reactive species to form a more stable derivative for analysis. nih.govnih.gov

In early studies, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to identify this compound as a product generated during the analysis of cyclophosphamide derivatives that were substituted at the C-4 position with various leaving groups. nih.gov This soft ionization technique allowed for the detection of the intact, albeit transient, molecule.

A prevalent strategy for MS detection involves chemical trapping. This compound generated from the enzymatic metabolism of cyclophosphamide by cytochrome P-450 mono-oxygenase was successfully identified by trapping it with hydrogen cyanide. nih.gov The resulting product, 4-cyanocyclophosphamide, was stable enough for analysis and was identified by comparing its mass-spectral properties with a synthetically prepared standard. nih.gov A similar trapping and characterization approach was used when this compound was generated chemically from 4-hydroperoxycyclophosphamide. nih.gov

Table 2: Applications of Mass Spectrometry in this compound Research

| Mass Spectrometry Technique | Method | Application | Reference(s) |

|---|---|---|---|

| Fast Atom Bombardment (FAB-MS) | Direct Analysis | Identification of this compound generated from C-4 substituted cyclophosphamide derivatives. | nih.gov |

| Mass Spectrometry (unspecified) | Chemical Trapping | Identification of the reactive imine metabolite by trapping with hydrogen cyanide to form 4-cyanocyclophosphamide. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Kinetic Studies

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound and its related metabolites from complex biological matrices, enabling their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cyclophosphamide and its metabolites. uantwerpen.beplos.org However, the direct analysis of this compound by HPLC is challenging due to its instability and lack of a strong chromophore for standard UV detection. jrespharm.com

To overcome detection limitations, derivatization is a common strategy. For instance, acrolein, which is formed alongside phosphoramide (B1221513) mustard from the breakdown of aldophosphamide (the tautomer of 4-hydroxycyclophosphamide), can be measured via HPLC. plos.org A method involving a specific reaction with m-aminophenol in the presence of hydroxylamine (B1172632) yields a fluorescent derivative (7-hydroxyquinoline) that can be sensitively detected by HPLC with fluorescence detection. plos.org

For compounds like cyclophosphamide and its analogs that lack native fluorescence and have poor UV absorbance, alternative detection modes are necessary. jrespharm.com Evaporative Light Scattering Detection (ELSD) offers a viable option, as it does not require the analyte to have a chromophore, relying instead on the non-volatile nature of the analyte after mobile phase evaporation. jrespharm.com This makes it potentially suitable for derivatives of this compound.

Historically, Gas Chromatography (GC) with detectors like nitrogen flame ionization or electron capture was used to determine concentrations of cyclophosphamide. uantwerpen.be However, the application of GC for the direct analysis of this compound is not practical. The compound is thermally labile and highly polar, making it unsuitable for the high temperatures of the GC injector and column without extensive derivatization to increase volatility and thermal stability. chromatographyonline.com Such derivatization of a highly reactive and unstable intermediate like this compound within a complex mixture presents significant analytical challenges. Therefore, GC is generally considered unsuitable for the direct characterization of this specific metabolite. uantwerpen.be

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for the sensitive and specific quantification of drug metabolites in complex biological matrices like plasma. plos.orgnih.gov While direct quantification of the unstable this compound is not typically reported, LC-MS/MS is routinely used to measure its precursors and other related stable metabolites. plos.org

The power of LC-MS/MS lies in its combination of the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This allows for the accurate measurement of low-concentration analytes even in the presence of high concentrations of co-eluting matrix components. nih.gov For instance, LC-MS/MS methods have been developed to analyze cyclophosphamide and its key metabolites like 4-hydroxycyclophosphamide and o-carboxyethylphosphoramide mustard in plasma samples collected during clinical studies. plos.org These methods typically involve a sample preparation step, such as solid-phase extraction, to isolate the analytes from the biological matrix before injection into the LC-MS/MS system. plos.org Given its ability to monitor specific mass transitions, LC-MS/MS could theoretically be used to detect trapped derivatives of this compound with very high specificity and sensitivity. nih.gov

Table 3: Summary of Chromatographic Methods for this compound and Related Compounds

| Chromatographic Method | Detection Mode | Application Notes | Reference(s) |

|---|---|---|---|

| HPLC | Fluorescence | Used for detecting derivatives of related metabolites, such as the fluorescent product of acrolein with m-aminophenol. | plos.org |

| HPLC | ELSD | A potential alternative to UV detection for non-chromophoric analytes or their derivatives. | jrespharm.com |

| GC | FID / ECD | Historically used for the parent compound, but considered unsuitable for the direct analysis of the thermally labile and polar this compound. | uantwerpen.be |

| LC-MS/MS | Tandem MS | The method of choice for quantifying cyclophosphamide metabolites in complex biological matrices due to high sensitivity and specificity. Can be used to identify trapped imine derivatives. | nih.govplos.orgnih.gov |

Gas Chromatography (GC) Considerations

Derivatization Strategies for Enhanced Analytical Performance

Derivatization, a chemical modification process, is a crucial strategy in the analytical chemistry of this compound and its related compounds. nih.govwiley.com This technique is employed to modify the chemical structure of target analytes to improve their detection and separation properties. nih.govmdpi.com For this compound, which can be a reactive and unstable species, derivatization serves the dual purpose of enhancing analytical sensitivity and selectivity while also stabilizing the molecule for accurate measurement. nih.govalljournals.cnnih.gov

Improving Sensitivity and Selectivity

The primary goal of derivatization in the analysis of this compound and its metabolites is to augment the sensitivity and selectivity of analytical methods. mdpi.commdpi.com This is particularly important when dealing with complex biological matrices where the concentration of the analyte may be very low. mdpi.com

Chemical derivatization can introduce specific chemical moieties into the analyte's structure that make it more amenable to detection by various analytical instruments. mdpi.com For instance, introducing chromophores or fluorophores can significantly enhance the detectability of compounds in techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection. mdpi.com

In the context of mass spectrometry (MS), derivatization can improve ionization efficiency, leading to a stronger signal and thus lower detection limits. ddtjournal.com For example, ketones and aldehydes, which often have low ionization efficiencies, can be reacted with reagents like hydroxylamine to form oximes. These derivatives contain a nitrogen atom, which can improve their ionization efficiency in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

Furthermore, derivatization can improve the chromatographic separation of analytes. By altering the polarity or volatility of a compound, its interaction with the stationary phase of a chromatographic column can be modified, leading to better resolution from interfering substances in the sample matrix. publisherspanel.com For example, to analyze cyclophosphamide and its metabolite 4-hydroxycyclophosphamide (4-OHCP) in dried blood spots, a derivatization reaction with semicarbazide (B1199961) is used. This converts the unstable 4-OHCP into a more stable derivative, allowing for simultaneous analysis with the parent drug using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net This method demonstrates linearity over a wide concentration range, highlighting its sensitivity. researchgate.net

The table below summarizes common derivatization approaches aimed at improving analytical sensitivity and selectivity.

| Derivatization Strategy | Purpose | Example Reagent(s) | Analytical Technique |

| Introduction of Chromophores/Fluorophores | Enhance UV or fluorescence detection | Dansyl chloride | HPLC-UV, HPLC-Fluorescence |

| Improved Ionization Efficiency | Increase signal in mass spectrometry | Hydroxylamine, Semicarbazide | LC-MS/MS |

| Altered Polarity/Volatility | Improve chromatographic separation | BSTFA (for silylation), TMSD (for alkylation) | Gas Chromatography (GC), HPLC |

| Chiral Derivatization | Separate enantiomers | (-)-1-phenethyl alcohol | TLC, HPLC |

Stabilization of Reactive Species

This compound is recognized as a chemically reactive metabolite of cyclophosphamide. alljournals.cnnih.gov Its inherent instability poses a significant challenge for accurate analytical characterization and quantification. nih.govnih.gov Derivatization plays a critical role in overcoming this challenge by converting the reactive imine into a more stable product that can be reliably measured. nih.govnih.gov

One established method for stabilizing this compound involves trapping the reactive imine with a suitable reagent. For instance, hydrogen cyanide has been used to trap this compound, forming 4-cyanocyclophosphamide. nih.gov This stable derivative can then be identified and quantified using techniques like mass spectrometry. nih.gov

Similarly, in the analysis of cyclophosphamide metabolites, the unstable 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer aldophosphamide, is often derivatized to ensure its stability during analysis. nih.govresearchgate.net A common approach is to react 4-OHCP with semicarbazide hydrochloride. nih.govinnovareacademics.in This reaction forms a stable semicarbazone derivative, which can then be extracted and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.in This on-card derivatization in dried blood spot (DBS) analysis has proven effective for phenotyping studies of cyclophosphamide 4-hydroxylation. nih.gov Another reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl, has also been used to form a stable oxime derivative of aldophosphamide for analysis. researchgate.net

The following table details derivatization methods used specifically for the stabilization of reactive cyclophosphamide metabolites.

| Reactive Metabolite | Derivatization Reagent | Stable Derivative Formed | Purpose of Derivatization | Reference |

| This compound | Hydrogen Cyanide | 4-cyanocyclophosphamide | Trapping and stabilization for identification | nih.gov |

| 4-Hydroxycyclophosphamide (Aldophosphamide) | Semicarbazide Hydrochloride | Semicarbazone derivative | Stabilization for quantification in plasma and dried blood spots | nih.govinnovareacademics.in |

| Aldophosphamide | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl | Stable oxime derivative | Stabilization for quantification | researchgate.net |

These derivatization strategies are indispensable for obtaining accurate and reproducible data in studies investigating the metabolism and analytical chemistry of this compound and its precursors. By addressing the inherent challenges of low concentration and chemical reactivity, these methods enable a more thorough understanding of the compound's behavior in biological systems.

Preclinical Efficacy Investigations in Experimental Systems

In Vitro Model Systems for Efficacy Evaluation

In vitro systems are indispensable for dissecting the molecular mechanisms of drug action. For a reactive metabolite like iminocyclophosphamide, these models provide a controlled environment to study its formation, reactivity, and contribution to cytotoxicity.

Cell-free systems, which consist of cellular machinery without intact cells, are crucial for studying specific biochemical reactions. wikipedia.org These systems have been instrumental in identifying and characterizing the fleeting existence of this compound.

Initial efforts to understand cyclophosphamide's mechanism were based on the premise that it would be activated by phosphamidase enzymes, which were thought to be elevated in cancer cells. fupress.net However, it was soon discovered that metabolic activation in the liver was required. nih.gov Cell-free systems using liver microsomes were essential in demonstrating that cyclophosphamide (B585) is first converted by cytochrome P450 enzymes into 4-hydroxycyclophosphamide (B600793). fupress.net This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).

The existence of this compound as a subsequent, highly reactive intermediate was confirmed using advanced analytical techniques in cell-free environments. Researchers utilized ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy to observe authentic this compound. fupress.net These experiments showed that in a non-aqueous solvent like DMSO, the metabolite could be detected, but it disappeared immediately upon the addition of water, a nucleophile. fupress.net This high reactivity in cell-free assays underscores its potent, albeit short-lived, nature, suggesting that any this compound formed in vivo would rapidly engage in conjugation reactions with biological molecules, a key aspect of its cytotoxic efficacy. fupress.net While these systems confirm its chemical reactivity, a prerequisite for efficacy, they are not designed to measure a direct therapeutic effect.

Cell-based assays are fundamental for determining the cytotoxic effects of anticancer agents on cancer cell lines. nih.govjohner-institute.com Direct efficacy evaluation of this compound is complicated by its instability; therefore, its efficacy is inferred from studies on its parent compound, cyclophosphamide, and its more stable downstream metabolites.

The antitumor activity of cyclophosphamide is entirely dependent on its metabolic activation, a pathway that proceeds through this compound to the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. fupress.net Comparative studies of cyclophosphamide metabolites in cell-based assays have demonstrated that phosphoramide mustard is the principal cytotoxic agent. fupress.net In contrast, the urinary metabolites 4-ketocyclophosphamide (B195324) and carboxyphosphamide (B29615) exhibit low cytotoxicity against tumor cells. fupress.net This highlights that the metabolic conversion pathway involving this compound is essential for generating the therapeutically active compound.

The table below summarizes the relative cytotoxicity of key cyclophosphamide metabolites as described in the literature.

| Compound Name | Relative Cytotoxicity | Experimental Context |

| Phosphoramide Mustard | Markedly Toxic | Bioassay with Walker tumor cells. fupress.net |

| 4-Ketocyclophosphamide | Low Cytotoxicity | Bioassay with Walker tumor cells. fupress.net |

| Carboxyphosphamide | Low Cytotoxicity | Bioassay with Walker tumor cells. fupress.net |

| Acrolein | Less toxic than Phosphoramide Mustard | Bioassay with Walker tumor cells. fupress.net |

This table is for illustrative purposes to show the differential activity of metabolites within the cyclophosphamide pathway.

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment than traditional 2D cultures. semanticscholar.orgmdpi.com They better replicate the complex cell-cell and cell-matrix interactions of a tumor microenvironment, which can influence drug efficacy. These advanced models are increasingly used for screening anticancer drugs. semanticscholar.org

Microphysiological systems (MPS), commonly known as organ-on-a-chip technology, represent a significant advancement in in vitro modeling by mimicking the dynamic conditions and multi-organ interactions of the human body. frontiersin.orgnih.gov These systems are particularly valuable for studying prodrugs that are metabolized in one organ (like the liver) to exert their effects on another (the tumor).

Research has utilized multi-organ-chip platforms to investigate the bioactivation of cyclophosphamide. For example, a co-culture model integrating a 3D liver spheroid with diffuse large B-cell lymphoma (DLBCL) cell lines on a chip was used to test responses to cyclophosphamide. tissuse.com This system demonstrated the necessary biotransformation of the prodrug by the liver model to induce a cytotoxic effect on the cancer cells. tissuse.com Another study used a liver-colorectal cancer co-culture on a chip, which showed that liver-activated cyclophosphamide was more potent in its effects. researchgate.net

These studies highlight the capability of organ-on-a-chip systems to model the complete metabolic pathway of cyclophosphamide, which necessarily includes the formation of this compound. However, the focus of these investigations is on the efficacy of the parent drug in a multi-organ context, not on quantifying the specific contribution or efficacy of the transient this compound intermediate.

Advanced 3D Cell Culture and Organoid Models

In Vivo Non-Human Animal Models for Efficacy Studies

In vivo models are critical for evaluating the therapeutic efficacy and pharmacodynamics of a drug candidate in a whole-organism context before human clinical trials.

Rodent models, particularly mouse xenograft models where human tumor cells are implanted into immunocompromised mice, are a standard platform for assessing the in vivo efficacy of anticancer therapies. cyagen.comjax.org These models have been used extensively to evaluate cyclophosphamide. crownbio.comnih.gov

In these studies, the administration of cyclophosphamide to tumor-bearing mice allows for its natural metabolic processing by the mouse liver, leading to the systemic distribution of its active metabolites. The observed antitumor efficacy—measured by tumor growth inhibition or regression—is the result of the combined action of all active metabolites, primarily phosphoramide mustard, which is formed via the this compound intermediate. nih.gov

Due to its extreme instability and high reactivity, it is not feasible to administer this compound directly in an in vivo setting to study its efficacy in isolation. Therefore, all existing in vivo efficacy data for the cyclophosphamide family of drugs in rodent models reflect the efficacy of the parent prodrug and its entire metabolic cascade, implicitly confirming the critical role of this compound in the therapeutic outcome.

Non-Human Primate Models

Preclinical investigations in non-human primate (NHP) models have been instrumental in understanding the pharmacology of this compound and its analogs, particularly their distribution and metabolism in a system that closely mirrors human physiology. One of the key areas of investigation has been the penetration of active metabolites into the central nervous system (CNS).

A pivotal study in rhesus monkeys explored the cerebrospinal fluid (CSF) penetration of the active metabolites of both cyclophosphamide and ifosfamide (B1674421). This research was critical for evaluating the potential of these agents for treating malignancies within the CNS. The study demonstrated that active metabolites do cross the blood-brain barrier and reach the CSF, providing a rationale for their use in neoplastic meningitis. nih.gov Feasibility and pharmacokinetic studies in non-human primates were essential precursors to Phase I trials involving intrathecal administration of related compounds like mafosfamide. nih.gov These NHP models allow for detailed pharmacokinetic analysis, helping to establish target concentrations for therapeutic efficacy. nih.gov

Evaluation of Compound Activity in Disease-Specific Models

The antitumor activity of this compound and its related compounds, such as ifosfamide, has been extensively evaluated in a variety of disease-specific preclinical models, including both in vitro cancer cell lines and in vivo tumor xenografts. These studies have been crucial for defining the spectrum of activity and identifying cancer types that are most likely to respond to treatment.

In vivo studies using human tumor xenografts in immunodeficient mice have provided significant data on the efficacy of ifosfamide. In a broad preclinical phase II study, ifosfamide induced tumor regression in a significant portion of the 43 human tumors tested. nih.gov Particularly responsive tumor types included breast cancer, small-cell lung cancer (SCLC), testicular cancer, and sarcomas. nih.gov For instance, regression was observed in 4 out of 5 breast cancer xenografts and 3 out of 3 testicular cancers. nih.gov

In pediatric sarcomas, a significant area of clinical application, the active moiety of ifosfamide, known as isophosphoramide mustard (palifosfamide), has demonstrated broad activity. Studies on a panel of sarcoma cell lines, including osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS), showed significant cytotoxicity. drugbank.com Furthermore, palifosfamide (B1580618) was effective in tumor xenograft models, including those resistant to other oxazaphosphorines, suggesting it may overcome certain resistance mechanisms. drugbank.comdrugbank.com

The tables below summarize key findings from these preclinical efficacy studies.

Table 1: In Vitro Cytotoxicity of Ifosfamide Analogs in Cancer Cell Lines

| Cell Line Type | Compound | IC50 Value (µg/mL) | Reference |

| Sarcoma (OS, ES, RMS) | Palifosfamide Lysine | 0.5 - 1.5 | drugbank.com |

| Osteosarcoma (OS222) | Palifosfamide Lysine | 7 | drugbank.com |

| Fibrosarcoma (HT1080) | Ifosfamide | ~140 (0.38 mM) | nih.gov |

| Breast Cancer (MCF7) | Niosomal Ifosfamide | 0.410 | amegroups.org |

| Neuroblastoma (SH-SY5Y) | Niosomal Ifosfamide | 0.184 | amegroups.org |

| Lung Cancer (MX1) | 4-hydroxy-IFO | ~4.2 (10.8 µM) | nih.gov |

| Lung Cancer (MX1) | Chloroacetaldehyde (B151913) | ~0.4 (8.6 µM) | nih.gov |

| Lung Cancer (S117) | 4-hydroxy-IFO | ~9.6 (25.0 µM) | nih.gov |

| Lung Cancer (S117) | Chloroacetaldehyde | ~1.2 (15.3 µM) | nih.gov |

Table 2: In Vivo Efficacy of Ifosfamide in Human Tumor Xenograft Models

| Tumor Xenograft Model | Response/Outcome | Reference |

| Breast Cancer (4/5 models) | Regression | nih.gov |

| Small-Cell Lung Cancer (3/4 models) | Regression | nih.gov |

| Non-Small-Cell Lung Cancer (2/7 models) | Regression | nih.gov |

| Testicular Cancer (3/3 models) | Regression | nih.gov |

| Sarcoma (1/2 models) | Regression | nih.gov |

| Soft-Tissue Sarcomas (10/16 models) | Specific Growth Delay > 3 | nih.gov |

| Small-Cell Lung Carcinoma (SCLC) | Dose-dependent tumor growth inhibition | amegroups.org |

| Ewing Sarcoma (EW-7) | Significant reduction in tumor volume | researchgate.net |

| Osteosarcoma (OS31, OS33) | Tumor growth inhibition | drugbank.com |

| Rhabdomyosarcoma (RMS) | Tumor growth inhibition | drugbank.com |

Methodologies for Assessing Biological Outcomes in Preclinical Studies

A range of methodologies is employed in preclinical research to assess the biological consequences of treatment with this compound and its analogs. These techniques are vital for elucidating the mechanism of action, identifying biomarkers of response and resistance, and quantifying the therapeutic effect at a cellular and molecular level.

Biomarker Analysis

Biomarker analysis in preclinical studies is focused on identifying molecular characteristics that can predict tumor sensitivity or resistance to this compound. One of the most significant biomarkers identified for oxazaphosphorine resistance is the enzyme aldehyde dehydrogenase (ALDH). oncotarget.com

High ALDH activity, particularly from the ALDH1A1 and ALDH3A1 isozymes, is associated with resistance to alkylating agents like cyclophosphamide and ifosfamide. oncotarget.comfrontiersin.org These enzymes can detoxify the active metabolites of the drugs, thereby reducing their cytotoxic efficacy. oncotarget.com Preclinical studies have shown that cancer cells with high ALDH activity are more resistant to treatment, and inhibiting ALDH can restore sensitivity. oncotarget.com The ALDEFLUOR assay is a common method used to identify and isolate cell populations with high ALDH activity for further study. nih.gov

In sarcoma models, other potential biomarkers have been investigated. For instance, studies have explored the correlation between the expression of proteins involved in hypoxia (HIF-1α) and DNA damage response (γH2AFX) with the pathological response to ifosfamide-based chemotherapy. researchgate.net Such analyses aim to identify patients who are more likely to benefit from the treatment. researchgate.net

Cellular and Molecular Assays

The cytotoxic effect of this compound is primarily due to its function as a DNA alkylating agent. drugbank.comufl.edu Its active metabolites form covalent bonds with DNA, leading to the formation of inter- and intra-strand cross-links. drugbank.com This damage blocks DNA replication and transcription, ultimately triggering cell death. statpearls.com

Several cellular and molecular assays are used to quantify these effects:

DNA Cross-linking Assays: The single cell gel electrophoresis (SCGE) or "Comet" assay is a sensitive technique used to measure DNA damage, including strand breaks and interstrand cross-links, in individual cells. nih.govaacrjournals.orgnih.gov In this assay, the presence of cross-links retards the migration of DNA in an electric field, which can be quantified to assess the level of drug-induced damage. nih.govaacrjournals.org This method has been successfully used to detect DNA cross-links in lymphocytes from patients treated with ifosfamide. nih.govaacrjournals.org

Cytotoxicity and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov It is widely used in preclinical studies to determine the IC50 (half-maximal inhibitory concentration) values of ifosfamide and its metabolites in various cancer cell lines. nih.gov

Cell Migration and Invasion Assays: To evaluate the impact of a compound on the metastatic potential of cancer cells, migration and invasion assays are conducted. These assays, often performed using Transwell chambers, measure the ability of cells to move through a porous membrane, with or without a layer of extracellular matrix. Studies on osteosarcoma cells with induced resistance to ifosfamide have used these assays to show that resistant cells may acquire a more aggressive and migratory phenotype. researchgate.net

Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a key outcome of effective chemotherapy. Flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptotic and necrotic cells. Morphological changes associated with apoptosis, such as nuclear condensation and fragmentation, can be visualized using fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole). aacrjournals.org

Mitochondrial Function Assays: The direct effects of a drug on mitochondrial health can be assessed through various assays. These include measuring mitochondrial membrane potential (MMP), production of reactive oxygen species (ROS), and the activity of mitochondrial enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov Studies investigating the direct effects of ifosfamide on isolated mitochondria found that the parent drug did not directly cause significant mitochondrial dysfunction, suggesting that toxicity is primarily mediated by its metabolites. nih.gov

Computational and Theoretical Studies

Molecular Modeling of Iminocyclophosphamide and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For this compound, these studies are typically nested within broader simulations of its parent compound, cyclophosphamide (B585), interacting with metabolizing enzymes or other biological molecules.

Interaction with Cytochrome P450 Enzymes: The biotransformation of cyclophosphamide is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, with CYP2B6 being the isoform with the highest 4-hydroxylase activity. drugbank.comnih.gov Molecular dynamics (MD) simulations and molecular docking have been instrumental in elucidating how cyclophosphamide binds within the active site of these enzymes to produce 4-hydroxycyclophosphamide (B600793), the immediate precursor to this compound. researchgate.netnih.gov

MD simulations of cyclophosphamide within the CYP2B6 active site have shown that the substrate's position relative to the catalytic heme iron is crucial for the initial hydroxylation step. researchgate.netnih.gov These models help identify key amino acid residues that stabilize the drug in a productive orientation. For instance, studies have identified residues within hydrophobic binding pockets adjacent to the heme group as critical for interaction. nih.gov While these simulations model the parent drug, the resulting 4-hydroxycyclophosphamide is formed in this precise environment, from which it is released and tautomerizes to aldophosphamide (B1666838) via the this compound intermediate.

Interaction with Drug Carriers: Molecular dynamics has also been used to study the interaction of cyclophosphamide with potential drug delivery systems, such as β-cyclodextrin. rsc.orgresearchgate.net These simulations show that cyclophosphamide can be encapsulated within the hydrophobic cavity of β-cyclodextrin. rsc.orgresearchgate.net The stability of this inclusion complex is temperature-dependent, with the drug being released at higher temperatures. rsc.org Such models are crucial for designing targeted delivery systems that could protect the prodrug until it reaches the tumor site, where local conditions could trigger its release and subsequent activation to this compound and its downstream metabolites.

| Modeling Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) & Homology Modeling | Cyclophosphamide with CYP2B6 | Identified three hydrophobic binding pockets in the active site; modeled the F-G loop to better define the binding site shape. | nih.gov |

| Molecular Dynamics (MD) | Cyclophosphamide with CYP2B6 mutants | Simulations were consistent with experimental results showing that specific mutations (e.g., I114V, V477W) increased catalytic efficiency. | researchgate.net |

| Molecular Dynamics (MD) | Cyclophosphamide with β-cyclodextrin | Demonstrated complete encapsulation of the drug in the carrier cavity at 300 K and its release at 400 K. | rsc.orgresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and energetics of molecules and reaction pathways. rsc.org These methods have been vital for understanding the chemical transformations involved in cyclophosphamide activation, including the formation and reactivity of this compound.

A comprehensive DFT investigation of cyclophosphamide's metabolic pathway has detailed the energy profiles of its various transformations. researchgate.netnih.gov The initial step, the C-H hydroxylation of cyclophosphamide by a CYP enzyme model, was found to proceed via a hydrogen atom transfer (HAT) followed by an O-rebound, which is the rate-determining step. researchgate.net

These calculations elucidate the stability of the key metabolites. 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide. researchgate.netnih.gov this compound is the conceptual intermediate of this tautomerization. Quantum chemical methods can calculate the relative energies of these isomers and the transition states connecting them, providing a quantitative picture of the equilibrium. Furthermore, quantum calculations have been used to characterize the reactivity of cyclophosphamide itself with amino acids, finding it to be a potent oxidant, which underpins its chemotherapeutic effect. researchgate.net The application of such methods to the metabolites, including the highly electrophilic this compound, is crucial for understanding their interactions with biological nucleophiles like DNA.

| Method | Focus of Study | Key Finding/Calculated Property | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Metabolic activation of cyclophosphamide | Calculated the free energy profiles for C-H hydroxylation, showing a rate-determining hydrogen atom transfer (HAT) step. | researchgate.net |

| Quantum Chemistry (unspecified) | Interaction of cyclophosphamide with amino acids | Characterized cyclophosphamide as a potent oxidant of amino acids based on electron transfer coefficient (ETC) calculations. | researchgate.net |

| Machine Learning & Quantum Chemistry | General structure-activity relationships | Quantum calculations of properties like the HOMO-LUMO gap can identify key active sites and predict the biological potential of molecules. | nih.gov |

Simulation of Metabolic Pathways and Reactive Intermediates

Simulating the entire metabolic pathway provides a dynamic view of how cyclophosphamide is converted into its reactive intermediates. This involves modeling the initial enzymatic activation and the subsequent chemical decompositions. This compound is a key reactive intermediate in this pathway.

The metabolic activation begins with the CYP450-mediated oxidation of cyclophosphamide to 4-hydroxycyclophosphamide. drugbank.comxiahepublishing.com This primary metabolite is unstable and exists in a dynamic equilibrium with its acyclic tautomer, aldophosphamide. researchgate.netnih.gov The conversion between these two forms proceeds through the transient this compound. This equilibrium is critical, as both 4-hydroxycyclophosphamide and aldophosphamide can be transported into cells. researchgate.net